5-[Methyl(oxolan-3-YL)amino]furan-2-carbaldehyde
CAS No.:
Cat. No.: VC20383288
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
![5-[Methyl(oxolan-3-YL)amino]furan-2-carbaldehyde -](/images/structure/VC20383288.png)
Specification
Molecular Formula | C10H13NO3 |
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Molecular Weight | 195.21 g/mol |
IUPAC Name | 5-[methyl(oxolan-3-yl)amino]furan-2-carbaldehyde |
Standard InChI | InChI=1S/C10H13NO3/c1-11(8-4-5-13-7-8)10-3-2-9(6-12)14-10/h2-3,6,8H,4-5,7H2,1H3 |
Standard InChI Key | DIWQARQFCYDXAU-UHFFFAOYSA-N |
Canonical SMILES | CN(C1CCOC1)C2=CC=C(O2)C=O |
Introduction
5-[Methyl(oxolan-3-YL)amino]furan-2-carbaldehyde is an organic compound with a unique structure that combines a furan ring, an aldehyde functional group, and a methyl-substituted oxolane moiety. Its molecular formula is , and it has a molecular weight of approximately 179.22 g/mol. The compound’s structural features suggest potential applications in synthetic organic chemistry and biological research due to its reactivity and versatility.
Synthesis of 5-[Methyl(oxolan-3-YL)amino]furan-2-carbaldehyde
The synthesis of this compound involves standard organic reactions that allow for modifications to optimize yield and purity. A typical synthetic route includes:
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Starting Materials: Furan derivatives and oxolane-based intermediates.
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Reaction Conditions: Aldehyde functionalization under controlled temperatures to maintain the integrity of the furan ring.
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Purification: Techniques such as recrystallization or chromatography are used to ensure high purity.
This synthetic flexibility allows researchers to tailor the compound for specific applications by introducing functional group variations.
Potential Applications
4.1 Synthetic Organic Chemistry:
The compound’s reactivity makes it versatile for constructing more complex molecules. Its functional groups can be exploited in:
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Cross-coupling reactions.
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Cycloaddition processes.
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Derivatization for specialized applications.
4.2 Medicinal Chemistry:
While specific biological activity data is limited, compounds containing furan rings are often associated with antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde group may also facilitate covalent bonding with biological targets, enhancing its therapeutic potential.
4.3 Agricultural Chemistry:
The structural features suggest potential use in designing agrochemicals, such as pesticides or plant growth regulators.
Comparative Analysis with Related Compounds
To better understand its unique properties, the compound can be compared with structurally similar molecules:
Compound Name | Molecular Formula | CAS Number |
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5-[Methyl(oxolan-3-YL)amino]furan-2-carbaldehyde | Not available | |
5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde | 1872958-17-2 | |
5-[Hydroxy(oxolan-3-YL)(methyl)amino]thiophene-2-carbaldehyde | 2137815-93-9 |
The combination of a furan ring with an oxolane moiety in the title compound distinguishes it from others by offering diverse reactivity patterns.
Research Needs and Future Directions
Despite its promising features, further research is required to fully elucidate its properties:
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Biological Activity Studies: Investigating its interaction with enzymes or receptors to determine therapeutic potential.
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Mechanistic Insights: Understanding how its structural components contribute to reactivity in synthetic pathways.
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Applications Development: Exploring its role in drug design, materials science, or agricultural chemistry.
Such studies will help unlock the full potential of this compound for practical applications across various fields.
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